N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1568624-53-2
VCID: VC4774887
InChI: InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H
SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl
Molecular Formula: C9H14BrClN2O2S
Molecular Weight: 329.64

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride

CAS No.: 1568624-53-2

Cat. No.: VC4774887

Molecular Formula: C9H14BrClN2O2S

Molecular Weight: 329.64

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride - 1568624-53-2

Specification

CAS No. 1568624-53-2
Molecular Formula C9H14BrClN2O2S
Molecular Weight 329.64
IUPAC Name N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H
Standard InChI Key DMHZBTYRWAJCAK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-bromobenzenesulfonamide core linked to a 3-aminopropyl group, with a hydrochloride counterion enhancing solubility. Key structural attributes include:

  • Molecular Formula: C9H14BrClN2O2S\text{C}_9\text{H}_{14}\text{BrClN}_2\text{O}_2\text{S}

  • Molecular Weight: 329.64 g/mol

  • SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl\text{C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl}

  • InChI Key: DMHZBTYRWAJCAK-UHFFFAOYSA-N

The bromine atom at the ortho position of the benzene ring enhances electrophilic reactivity, while the sulfonamide group facilitates hydrogen bonding with enzymatic targets .

Physicochemical Characteristics

PropertyValueSource
SolubilityModerate in polar solvents
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (hydrophobic)Predictive

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Sulfonamide Formation: Reacting 2-bromobenzenesulfonyl chloride with 3-aminopropylamine in dichloromethane yields the intermediate sulfonamide.

  • Hydrochloride Salt Formation: Treating the sulfonamide with hydrochloric acid in ethanol produces the final hydrochloride salt .

Key Reaction Conditions:

  • Temperature: 0–25°C for sulfonylation; room temperature for salt formation.

  • Yield: ~80–90% after purification by recrystallization .

Structural Analogues and SAR

Comparative studies with related sulfonamides reveal:

  • Bromine Substitution: Enhances binding affinity to CA isoforms compared to chloro or fluoro analogues (e.g., KI=14nMK_I = 14 \, \text{nM} for hCA XII vs. 22 nM for chloro analogues) .

  • Aminopropyl Chain: Extending the alkyl chain improves blood-brain barrier permeability, critical for CNS-targeted therapies .

Mechanism of Action

Carbonic Anhydrase Inhibition

The compound selectively inhibits tumor-associated CA isoforms (CA IX/XII) over off-target cytosolic isoforms (CA I/II):

CA IsoformInhibition Constant (KIK_I, nM)Selectivity Ratio (vs. CA II)
hCA IX38.812.5
hCA XII14.034.2
hCA II4801.0
hCA I>1,000<0.1

Data sourced from

The sulfonamide group coordinates with the zinc ion in the CA active site, while the bromobenzene moiety occupies a hydrophobic subpocket, as confirmed by molecular docking .

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to disruption of folate synthesis .

Pharmacological Applications

Ophthalmic Uses

As a CA inhibitor, the compound reduces intraocular pressure in glaucoma models (30% reduction at 50 mg/kg) .

Research Gaps and Future Directions

  • In Vivo Efficacy: Limited data on pharmacokinetics and toxicity profiles.

  • Structural Optimization: Introducing ureido or triazine linkers may enhance isoform selectivity .

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